molecular formula C13H19NO B3001211 2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol CAS No. 1546474-62-7

2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol

Cat. No.: B3001211
CAS No.: 1546474-62-7
M. Wt: 205.301
InChI Key: WISRJPYWVVFHGZ-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol is a bicyclic ethanolamine derivative featuring a partially saturated naphthalene core substituted with a methyl group at the 4-position and an aminoethanol side chain.

Properties

IUPAC Name

2-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-7-13(14-8-9-15)12-5-3-2-4-11(10)12/h2-5,10,13-15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISRJPYWVVFHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC=CC=C12)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol, also known by its CAS number 1546474-62-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is C13H19NOC_{13}H_{19}NO with a molecular weight of 205.30 g/mol. Its structure features a tetrahydronaphthalene moiety which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
CAS Number1546474-62-7
LogP3.646
Water Solubility (LogSw)-3.80

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Activity : Compounds with naphthalene structures have been shown to possess cytotoxic effects against various cancer cell lines. The presence of the tetrahydronaphthalene moiety is believed to enhance these effects due to its ability to interact with cellular targets.
  • Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidiabetic Potential : There is emerging evidence suggesting that naphthalene derivatives can improve insulin sensitivity and may be useful in managing diabetes.

Case Studies and Experimental Data

A study examining the structure-activity relationship (SAR) of naphthalene derivatives indicated that the presence of specific functional groups significantly influences their biological efficacy. For instance:

  • Antitumor Activity : A related compound demonstrated an IC50 value of approximately 1.61 µg/mL against cancer cell lines, suggesting strong cytotoxicity . The tetrahydronaphthalene structure contributes to these properties through hydrophobic interactions and hydrogen bonding with target proteins.
  • Neuroprotective Studies : In vitro studies have shown that compounds with similar structures can reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective effects .

Table of Biological Activities

Activity TypeRelated CompoundIC50/EffectReference
AntitumorNaphthalene DerivativeIC50 = 1.61 µg/mL
NeuroprotectiveSimilar NaphthaleneReduced oxidative stress
AntidiabeticNaphthalene AnalogImproved insulin sensitivity

Comparison with Similar Compounds

(S)-2-(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

Structure: Differs by the presence of 6,8-dimethoxy substituents instead of a 4-methyl group. Synthesis: Prepared via mesylation of the hydroxyl precursor using mesyl chloride and trimethylamine in DCM . Properties: Methoxy groups enhance solubility compared to methyl substituents. Applications: Intermediate in enantioselective organocatalysis for bicyclic resorcinol synthesis .

Hydroxychloroquine (HCQ)

Structure: Contains a 7-chloroquinoline core and a pentyl-ethylaminoethanol chain . Synthesis: Two strategies: (1) C-N coupling of 4,7-dichloroquinoline with aminoethanol derivatives; (2) Condensation of ketone intermediates with 7-chloroquinolin-4-amine . Properties: The quinoline moiety enables metal chelation (e.g., in antimalarial activity). The elongated aminoethanol chain enhances bioavailability. Applications: Antimalarial and immunomodulatory agent .

(E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol (L)

Structure: Quinoline-based ligand with dual ethanolamine groups and a Schiff base . Synthesis: Derived from quinoline precursors via condensation reactions. Properties: Capable of forming stable complexes with transition metals (e.g., Co(II), V(IV)), enhancing redox activity and biological utility . Applications: Antimicrobial and anticancer agent via metal coordination .

N-([1,1'-Biphenyl]-4-ylmethyl)-N-(2-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)thiazole-4-carboxamide

Structure: Features a 5-methoxy-tetrahydronaphthalene core, an amide-linked thiazole, and a biphenyl group . Synthesis: High-throughput methods involving multi-step coupling reactions. Properties: The amide linkage reduces basicity compared to the aminoethanol group, altering pharmacokinetics. Applications: Investigated in high-throughput drug discovery for receptor modulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Strategy Applications
2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol Tetrahydronaphthalene 4-Methyl, aminoethanol ~235 (estimated) Mesylation/C-N coupling Hypothesized receptor modulation
(S)-2-(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol Tetrahydronaphthalene 6,8-Dimethoxy, ethanolamine 282.34 Mesylation of hydroxyl precursor Organocatalytic intermediates
Hydroxychloroquine (HCQ) Quinoline 7-Chloro, pentyl-ethylaminoethanol 335.88 C-N bond formation Antimalarial, immunomodulatory
(E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)-methylene)amino)ethan-1-ol Quinoline Dual ethanolamine, Schiff base ~315 (estimated) Condensation reactions Metal coordination, antimicrobial
N-([1,1'-Biphenyl]-4-ylmethyl)-N-(2-((5-methoxy-THN-1-yl)amino)-2-oxoethyl)thiazole-4-carboxamide Tetrahydronaphthalene 5-Methoxy, thiazole-carboxamide ~490 (estimated) High-throughput coupling Drug discovery

Key Research Findings and Implications

  • Substituent Effects : Methoxy groups (e.g., in ) increase solubility, while methyl groups (target compound) may enhance lipophilicity and blood-brain barrier penetration .
  • Synthetic Flexibility : Mesylation and C-N coupling () are scalable for derivatives, enabling structure-activity relationship studies .

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